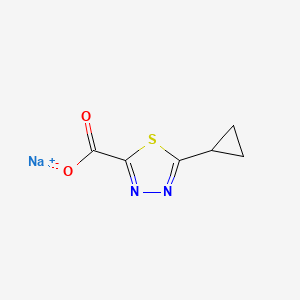

Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

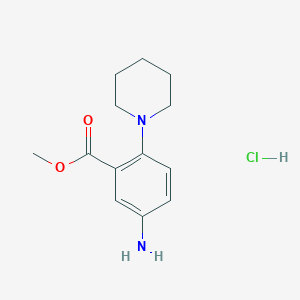

“Sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate” is a chemical compound with the CAS Number: 2413898-34-5 . It has a molecular weight of 192.17 . The IUPAC name for this compound is sodium 5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate . It is a powder at room temperature .

Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives involves using N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives are prepared by the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 . This indicates the presence of a sodium atom, a thiadiazole ring, and a carboxylate group in the molecule.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature . It has a molecular weight of 192.17 . The InChI code for this compound is 1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 .科学的研究の応用

Polarographic Reduction

A study on 3-(5-Methyl-1,3,4-thiadiazol-2-ylthiomethyl)-7-[2-(3-syndrome)acetamido]-3-cephem-4-carboxylic acid, sodium salt revealed its polarographic reducibility in acidic mediums. It undergoes two distinct polarographic waves indicating two-electron and six-electron reductions, respectively. These reactions are diffusion-controlled and significant for understanding the compound's behavior under different conditions, particularly in acid and base hydrolysis and β-lactamase degradation (Hall, 1973).

Inhibitors of Bacterial β-Lactamase

Potent β-Lactamase Inhibitors

Sodium (5RS)-Z-6-(heterocyclylmethylene)penem-3-carboxylates are identified as extremely effective inhibitors of bacterial β-lactamase. They surpass other known inhibitors like clavulanic acid and sulbactam in potency. These findings are crucial for developing advanced antibacterial treatments (Bennett et al., 1991).

Synthesis of Thiophenes and Thienopyrimidines

Synthesis Techniques

Research focused on the reactions of sodium salts of substituted 3-amino-2-cyano-3-thioacrylic esters and amides with α-halomethylketones led to the synthesis of 5-acyl-2,4-diaminothiophene-3-carboxylic esters and amides. This method also enabled the transformation of some thiophene-3-carboxamides into thienopyrimidines, showcasing versatile applications in chemical synthesis (Laliberté & Médawar, 1970).

Ring Transformation of Thiadiazole

Chemical Rearrangement

A study demonstrated that treating 4-carbethoxy-5-chloro-1,2,3-thiadiazole with sodium azide results in an unexpected rearrangement, forming ethyl α-thiatriazolyldiazoacetate. This finding suggests new pathways and mechanisms in chemical reactions involving thiadiazoles (L'abbé et al., 1982).

Synthesis and Pharmacological Evaluation of Bis-Heterocyclic Derivatives

Biological Activities

Research into thiadiazole compounds revealed a range of biological activities such as antimicrobial and anti-inflammatory properties. The study involved synthesizing various bis-heterocyclic derivatives from cyclopropane dicarboxylic acid containing thiadiazole moieties, providing insights into potential pharmaceutical applications (Kumar & Panwar, 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

特性

IUPAC Name |

sodium;5-cyclopropyl-1,3,4-thiadiazole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2S.Na/c9-6(10)5-8-7-4(11-5)3-1-2-3;/h3H,1-2H2,(H,9,10);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTBCFMAZQYPPC-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN=C(S2)C(=O)[O-].[Na+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N2NaO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-amino-2-[3-[(3,5-dimethylphenyl)methyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2768394.png)

![5-methyl-N-(1,3-thiazol-2-yl)-3-{3-[4-(trifluoromethoxy)anilino]acryloyl}-4-isoxazolecarboxamide](/img/structure/B2768409.png)

![6-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2768414.png)